Tetrahydroalstonine

Description

Tetrahydroalstonine has been reported in Kopsia officinalis, Rauvolfia cubana, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-DLLGKBFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020629 |

Source

|

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6474-90-4 |

Source

|

| Record name | Tetrahydroalstonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6474-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroalstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroalstonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to Tetrahydroalstonine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a naturally occurring indole alkaloid found in various plant species, including those of the Rauwolfia and Catharanthus genera.[1] As a member of the yohimban alkaloid family, it has garnered significant interest within the scientific community for its distinct pharmacological profile.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of tetrahydroalstonine, with a focus on its interaction with adrenergic receptors and its role in crucial cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

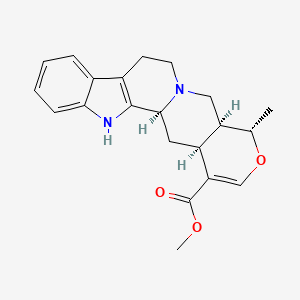

Tetrahydroalstonine is a heteropentacyclic compound with a complex stereochemistry.[2] Its systematic IUPAC name is methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.[3][4] The chemical structure and key identifiers are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [3] |

| IUPAC Name | methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | [2][3] |

| CAS Number | 6474-90-4 | [3] |

| Canonical SMILES | CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | [3] |

| Isomeric SMILES | C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | [3] |

| InChI | InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1 | [3][5] |

| InChIKey | GRTOGORTSDXSFK-DLLGKBFGSA-N | [3][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of tetrahydroalstonine is presented in the following table. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Method | Reference |

| Molecular Weight | 352.43 g/mol | --- | [4] |

| Melting Point | 227 °C | Experimental | [1] |

| Boiling Point | 524.0 ± 50.0 °C | Predicted | [1] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted | [1] |

| pKa | 18.03 ± 0.60 | Predicted | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Qualitative | [1][6] |

| 90.0 mg/mL (255.4 mM) in DMSO | Quantitative | [5] |

Biological Activity and Signaling Pathways

Tetrahydroalstonine is recognized primarily for its selective antagonism of α2-adrenergic receptors.[7] This activity underlies many of its observed physiological effects. Furthermore, recent studies have elucidated its neuroprotective properties, which are mediated through the activation of the Akt/mTOR signaling pathway.[7]

α2-Adrenergic Receptor Antagonism

Tetrahydroalstonine acts as a selective antagonist at α2-adrenoceptors. This has been demonstrated in studies on pithed rats, where it was shown to preferentially block the pressor responses induced by α2-adrenergic stimulation.[6] This selectivity distinguishes it from other related alkaloids like raubasine, which shows a preference for α1-adrenoceptors.

Neuroprotection via Akt/mTOR Pathway Activation

Tetrahydroalstonine has been shown to exhibit neuroprotective effects against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced neuronal injury.[7] This protection is attributed to its ability to regulate autophagy-lysosomal function through the activation of the Akt/mTOR signaling pathway.[7]

Experimental Protocols

Isolation and Purification of Tetrahydroalstonine from Plant Material

A general procedure for the extraction and purification of alkaloids from plant sources can be adapted for tetrahydroalstonine.[8][9][10]

Materials:

-

Dried and powdered plant material (e.g., Rauwolfia species)

-

Methanol

-

Dichloromethane

-

Aqueous solution of a strong acid (e.g., 5% HCl)

-

Aqueous solution of a strong base (e.g., 10% NaOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning: Dissolve the crude extract in a 5% HCl solution and wash with dichloromethane to remove neutral and acidic compounds. Basify the aqueous layer with 10% NaOH to a pH of 9-10 and extract the alkaloids with dichloromethane.

-

Purification: Concentrate the dichloromethane extract and subject it to silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to separate the individual alkaloids. Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing tetrahydroalstonine.

-

Crystallization: Recrystallize the purified tetrahydroalstonine from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

X-ray Crystallography for Structural Elucidation

The following is a general workflow for determining the crystal structure of tetrahydroalstonine.

Investigation of Neuroprotective Effects via the Akt/mTOR Pathway

This protocol is based on the study by Liao et al. (2023).[7]

Cell Culture and OGD/R Model:

-

Culture primary cortical neurons in appropriate media.

-

Induce OGD/R injury by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).

-

Reoxygenate the cells by returning them to the original culture medium and normoxic conditions for different time points (e.g., 1, 3, 6, 12, 24 hours).

Drug Treatment:

-

Pre-treat the neurons with varying concentrations of tetrahydroalstonine for a set time (e.g., 2 hours) before inducing OGD/R.

Western Blot Analysis:

-

Lyse the cells and determine protein concentrations.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and autophagy markers (e.g., LC3B, p62).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of tetrahydroalstonine on protein expression and phosphorylation.

Conclusion

Tetrahydroalstonine is a promising natural product with well-defined antagonistic activity at α2-adrenergic receptors and newly discovered neuroprotective effects mediated by the Akt/mTOR pathway. This guide provides a solid foundation of its chemical and physical properties, along with detailed experimental methodologies, to support further research into its therapeutic potential. The provided information and protocols are intended to be a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

References

- 1. TETRAHYDROALSTONINE | 6474-90-4 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroalstonine(1+) | C21H25N2O3+ | CID 11871584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Tetrahydroalstonine | Adrenergic Receptor | TargetMol [targetmol.com]

- 6. Tetrahydroalstonine | CAS:6474-90-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. 6474-90-4 CAS MSDS (TETRAHYDROALSTONINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 9. static.adenuniv.com [static.adenuniv.com]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Tetrahydroalstonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a pentacyclic indole alkaloid with significant pharmacological interest, particularly for its potential neuroprotective and antipsychotic activities. As a selective α2-adrenergic receptor antagonist, it modulates key signaling pathways within the central nervous system. This technical guide provides an in-depth overview of the natural sources of Tetrahydroalstonine, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and a visualization of its known signaling pathways.

Natural Sources of Tetrahydroalstonine

Tetrahydroalstonine is primarily found in plant species belonging to the Apocynaceae (dogbane) and Rubiaceae (coffee) families. These plants have a rich history in traditional medicine, and modern phytochemical analysis has identified them as valuable sources of a wide array of bioactive alkaloids.

Primary Plant Families and Genera:

-

Apocynaceae: This family is a significant source of indole alkaloids.

-

Alstonia : Notably, Alstonia scholaris (commonly known as Devil's tree) has been identified as a source of Tetrahydroalstonine, where it is extracted from the leaves and bark.[1][2]

-

Catharanthus : Catharanthus roseus (Madagascar periwinkle) is another well-known species containing Tetrahydroalstonine.[3][4]

-

Rauwolfia : Various species of this genus, including Rauwolfia serpentina and Rauwolfia tetraphylla, are known to produce a range of indole alkaloids, including Tetrahydroalstonine.[5][6]

-

Rhazya : Rhazya stricta is another plant from which Tetrahydroalstonine has been extracted, particularly from its fruits.[5]

-

Kopsia : Kopsia officinalis has been reported to contain Tetrahydroalstonine.[7]

-

-

Rubiaceae: This family also contains several species that are sources of Tetrahydroalstonine.

Quantitative Analysis of Tetrahydroalstonine in Natural Sources

The concentration of Tetrahydroalstonine can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables summarize the available quantitative data.

| Plant Species | Family | Plant Part | Method of Analysis | Concentration of Tetrahydroalstonine | Reference(s) |

| Catharanthus roseus | Apocynaceae | Roots | Not Specified | 21.89% of total alkaloids | |

| Pausinystalia johimbe | Rubiaceae | Bark | Not Specified | Present, but not individually quantified (Total alkaloids up to 6%) | [11] |

| Rauwolfia serpentina | Apocynaceae | Roots | UHPLC-UV | Present, but not individually quantified in the cited study | [12] |

| Alstonia scholaris | Apocynaceae | Leaves, Bark | Not Specified | Present, but specific concentration not provided in the search results | [2][13] |

| Uncaria tomentosa | Rubiaceae | Not Specified | Not Specified | Present in small amounts | [8] |

| Uncaria rhynchophylla | Rubiaceae | Herbs | Not Specified | Present | [9] |

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from plant materials, which can then be further purified to isolate Tetrahydroalstonine.

Materials:

-

Dried and powdered plant material (e.g., leaves, bark, roots)

-

Methanol or Ethanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH₄OH) solution

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beakers, flasks, separating funnel, and filter paper

Procedure:

-

Extraction:

-

Place 100 g of the dried, powdered plant material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of methanol or ethanol.

-

Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

-

Continue the extraction for 8-12 hours, or until the solvent running through the siphon tube is colorless.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 2% HCl.

-

Filter the acidic solution to remove any non-alkaloidal material.

-

Transfer the filtrate to a separating funnel and wash with 3 x 50 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layer.

-

Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide solution dropwise.

-

Extract the liberated free alkaloids with 3 x 50 mL of chloroform.

-

Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.

-

Dry the chloroform extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

-

Purification of Tetrahydroalstonine using Preparative HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Preparative C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid. The exact gradient will need to be optimized based on the crude extract's complexity.

Procedure:

-

Sample Preparation: Dissolve the total alkaloid fraction in a small volume of the initial mobile phase.

-

Method Development: Develop an analytical HPLC method to determine the retention time of Tetrahydroalstonine.

-

Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

-

Fraction Collection: Collect the fraction corresponding to the retention time of Tetrahydroalstonine.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Evaporation: Remove the solvent from the purified fraction using a rotary evaporator to obtain pure Tetrahydroalstonine.

Signaling Pathways and Experimental Workflows

Tetrahydroalstonine Signaling Pathway in Neuroprotection

Tetrahydroalstonine exerts its neuroprotective effects through the modulation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and autophagy.

Caption: Tetrahydroalstonine's neuroprotective signaling pathway.

Experimental Workflow for Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of Tetrahydroalstonine from a plant source.

Caption: Workflow for Tetrahydroalstonine extraction and isolation.

Conclusion

Tetrahydroalstonine is a promising indole alkaloid with significant therapeutic potential. Its natural occurrence in various plant species, particularly from the Apocynaceae and Rubiaceae families, provides a basis for its isolation and further investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to fully quantify Tetrahydroalstonine content in a wider range of plant sources and to optimize extraction and purification methodologies for large-scale production.

References

- 1. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]

- 2. rjb.scione.com [rjb.scione.com]

- 3. The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid… [ouci.dntb.gov.ua]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrahydroalstonine possesses protective potentials on palmitic acid stimulated SK-N-MC cells by suppression of Aβ1-42 and tau through regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroalstonine Biosynthesis Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the tetrahydroalstonine biosynthesis pathway in plants, primarily focusing on the well-studied model organism Catharanthus roseus. Designed for researchers, scientists, and drug development professionals, this document details the core enzymatic steps, pathway regulation, quantitative kinetics, and key experimental methodologies.

Introduction

Tetrahydroalstonine is a prominent member of the heteroyohimbine class of monoterpenoid indole alkaloids (MIAs), a diverse group of plant-specialized metabolites with a wide range of pharmacological activities. Found in plants like Catharanthus roseus, it serves as a crucial intermediate and possesses its own therapeutic potential. Understanding its biosynthetic pathway is fundamental for metabolic engineering efforts aimed at enhancing the production of valuable MIAs, including anti-hypertensive and anti-cancer compounds. This guide delineates the multi-step, highly compartmentalized enzymatic cascade leading to its formation.

The Core Biosynthetic Pathway

The biosynthesis of tetrahydroalstonine is a multi-stage process that begins with precursors from primary metabolism and involves a series of enzymatic transformations occurring in different subcellular compartments, including the cytosol, vacuole, and nucleus. The pathway can be broadly divided into four key stages.

-

Formation of Tryptamine: The pathway initiates in the cytosol with the decarboxylation of the amino acid L-tryptophan to produce tryptamine. This reaction is catalyzed by Tryptophan Decarboxylase (TDC).[1]

-

Formation of Strictosidine: Tryptamine is transported into the vacuole, where it undergoes a stereospecific Pictet-Spengler condensation with the monoterpenoid secologanin.[2][3] This crucial step is catalyzed by Strictosidine Synthase (STR) and forms strictosidine, the universal precursor for all MIAs.[3][4]

-

Formation of Strictosidine Aglycone: Strictosidine is then exported from the vacuole and transported to the nucleus.[5] Inside the nucleus, the enzyme Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine.[6][7] This generates the highly reactive and unstable intermediate, strictosidine aglycone.[5][8]

-

Formation of Tetrahydroalstonine: In the final step, also occurring within the nucleus, the strictosidine aglycone is reduced in an NADPH-dependent reaction. This reduction is catalyzed by Tetrahydroalstonine Synthase (THAS), a medium-chain dehydrogenase/reductase (MDR), which stereoselectively produces tetrahydroalstonine.[5][9][10]

Diagram 1: Tetrahydroalstonine Biosynthesis Pathway

Key Enzymes and Quantitative Data

The efficiency of the tetrahydroalstonine pathway is governed by the kinetics of its constituent enzymes. While comprehensive kinetic data for all enzymes is not fully available, particularly for those with unstable substrates, key parameters for the initial enzymes have been determined.

| Enzyme | Abbreviation | Source Organism | Substrate(s) | Km | Other Kinetic Parameters | Reference(s) |

| Tryptophan Decarboxylase | TDC | Catharanthus roseus | L-Tryptophan | 7.5 x 10-5 M (75 µM) | - | [11][12] |

| Strictosidine Synthase | STR | Catharanthus roseus | Tryptamine | 0.83 - 2.3 mM | Specific Activity: 5.85 nkat/mg | [13][14] |

| Catharanthus roseus | Secologanin | 0.46 - 3.4 mM | - | [13][14] | ||

| Strictosidine β-D-Glucosidase | SGD | Catharanthus roseus | Strictosidine | - | Exhibits sigmoidal (allosteric) kinetics, not Michaelis-Menten. | [15] |

| Tetrahydroalstonine Synthase | THAS | Catharanthus roseus | Strictosidine Aglycone | - | Requires NADPH. Accurate kinetics are difficult due to substrate instability. | [9] |

Table 1: Summary of Quantitative Data for Key Biosynthetic Enzymes.

Regulation of the Pathway

The biosynthesis of tetrahydroalstonine is tightly regulated at the transcriptional level, primarily by the phytohormone jasmonic acid (JA) and its derivatives (jasmonates). Jasmonates act as key signaling molecules that trigger a cascade leading to the coordinated expression of MIA pathway genes.

The signaling pathway is initiated when a bioactive jasmonate conjugate (JA-Ile) mediates the interaction between the F-box protein COI1 and JAZ (Jasmonate-ZIM domain) repressor proteins.[11] This interaction targets JAZ for degradation by the 26S proteasome. The degradation of JAZ releases the transcription factor MYC2 , allowing it to activate the expression of downstream transcription factors, including ORCA2 and ORCA3 .[2][11][16] These ORCA transcription factors, members of the AP2/ERF family, then bind to jasmonate- and elicitor-responsive elements (JERE) in the promoters of MIA biosynthetic genes, such as TDC and STR, upregulating their expression and boosting alkaloid production.[2]

Diagram 2: Jasmonate Signaling Pathway Regulating MIA Biosynthesis

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzymes in the tetrahydroalstonine biosynthesis pathway.

Protocol for Tryptophan Decarboxylase (TDC) Activity Assay

This protocol is based on the direct fluorometric measurement of tryptamine produced from tryptophan.[17][18]

-

Enzyme Extraction:

-

Homogenize 1g of fresh plant tissue (e.g., C. roseus leaves) in 5 mL of ice-cold extraction buffer (50 mM Tris-HCl, pH 8.0, 10 mM β-mercaptoethanol, 5 mM EDTA, 10% glycerol).

-

Centrifuge at 14,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford assay.

-

-

Reaction Mixture (Total Volume: 500 µL):

-

100 mM Tris-HCl buffer (pH 8.5)

-

1 mM Pyridoxal 5'-phosphate (PLP)

-

2 mM L-Tryptophan

-

100-200 µL of crude enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without L-tryptophan for 5 min at 37°C.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate for 30-60 min at 37°C.

-

Stop the reaction by adding 100 µL of 1 M NaOH (to raise pH ≥ 11).

-

-

Tryptamine Extraction and Quantification:

-

Add 1 mL of ethyl acetate to the stopped reaction mixture.

-

Vortex vigorously for 1 min and centrifuge at 2,000 x g for 5 min to separate phases.

-

Carefully collect the upper ethyl acetate phase.

-

Measure the fluorescence of the ethyl acetate extract using a spectrofluorometer (Excitation: 280 nm, Emission: 350 nm).

-

Quantify tryptamine concentration by comparing the fluorescence to a standard curve prepared with authentic tryptamine.

-

Calculate specific activity as µmol of tryptamine formed per minute per mg of protein.

-

Protocol for Strictosidine Synthase (STR) Activity Assay

This protocol utilizes HPLC to monitor the formation of strictosidine from tryptamine and secologanin.[13][15]

-

Enzyme Extraction:

-

Follow the same procedure as for TDC extraction (Section 5.1, Step 1).

-

-

Reaction Mixture (Total Volume: 200 µL):

-

100 mM Phosphate buffer (pH 6.8)

-

5 mM Secologanin

-

5 mM Tryptamine

-

50-100 µL of crude enzyme extract

-

-

Procedure:

-

Combine buffer, secologanin, and enzyme extract. Pre-incubate for 5 min at 30°C.

-

Start the reaction by adding tryptamine.

-

Incubate for 20-40 min at 30°C.

-

Stop the reaction by adding 200 µL of ice-cold methanol.

-

Centrifuge at 14,000 x g for 10 min to pellet precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant using a C18 reverse-phase HPLC column.

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Detection: Monitor at 280 nm.

-

Identify and quantify the strictosidine peak by comparing its retention time and peak area to an authentic standard.

-

Calculate enzyme activity based on the amount of strictosidine produced.

-

Protocol for Coupled SGD-THAS Activity Assay

This protocol measures the formation of tetrahydroalstonine from strictosidine by coupling the activity of SGD and THAS, analyzed by LC-MS.[5][9]

-

Enzyme Source:

-

This assay typically uses heterologously expressed and purified SGD and THAS proteins, as their co-localization and potential interaction are key.

-

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Phosphate buffer (pH 7.0)

-

1 mM NADPH

-

200 µM Strictosidine

-

~6 nM purified SGD

-

~50 nM purified THAS

-

-

Procedure:

-

Combine buffer, strictosidine, and SGD. Incubate for 10 min at 25°C to allow for the in situ generation of strictosidine aglycone.

-

Initiate the final reaction by adding THAS and NADPH.

-

Incubate for 30 min at 25°C.

-

Stop the reaction by adding an equal volume (100 µL) of ethyl acetate and vortexing.

-

-

LC-MS Analysis:

-

Centrifuge to separate phases and analyze the organic (upper) phase.

-

Use a C18 UPLC/HPLC column coupled to a mass spectrometer.

-

Monitor for the selective ion of tetrahydroalstonine ([M+H]+ m/z 353.18).

-

Quantify product formation against a standard curve of authentic tetrahydroalstonine.

-

Diagram 3: General Workflow for Enzyme Characterization

Metabolic Channeling and Subcellular Organization

A remarkable feature of the tetrahydroalstonine pathway is its subcellular compartmentalization, which necessitates the transport of intermediates across multiple membranes. Furthermore, evidence suggests a functional interaction between the last two enzymes, SGD and THAS. Both enzymes are localized to the nucleus, an unusual site for specialized metabolism.[5][9] This co-localization supports the hypothesis of metabolic channeling, where the unstable strictosidine aglycone produced by SGD is directly passed to THAS for immediate reduction. This channeling would prevent the reactive aglycone from diffusing away or participating in off-pathway reactions, thereby increasing the efficiency of tetrahydroalstonine synthesis.[8]

Diagram 4: Metabolic Channeling in the Nucleus

Conclusion

The biosynthesis of tetrahydroalstonine is a sophisticated and highly organized metabolic pathway. The elucidation of its key enzymes, regulatory networks, and unique subcellular organization provides a robust framework for future research and biotechnological application. The data and protocols presented in this guide offer valuable tools for scientists aiming to manipulate this pathway for the enhanced production of medicinally important alkaloids or for the generation of novel bioactive compounds through synthetic biology approaches.

References

- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 2. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan decarboxylase from transformed roots of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Untitled Document [ucl.ac.uk]

- 10. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS:20824-29-7 - FACTA Search [nactem.ac.uk]

- 14. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 16. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and trafficking of alkaloid biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. savemyexams.com [savemyexams.com]

The Discovery and Isolation of Tetrahydroalstonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroalstonine, a pentacyclic indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of tetrahydroalstonine. It details the experimental protocols for its extraction from prominent botanical sources, presents its physicochemical and spectral data in a structured format, and elucidates its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Tetrahydroalstonine is a naturally occurring yohimban-type indole alkaloid found in various plant species, particularly within the Apocynaceae family. It is a diastereomer of ajmalicine and raubasine. The compound has been identified in plants such as Rauvolfia, Catharanthus, and Kopsia species.[1] Early investigations into the rich alkaloidal content of these medicinal plants led to the eventual discovery and characterization of tetrahydroalstonine. One of the earliest documented isolations was from Catharanthus lanceus in 1965. Its biological activity, including its role as a selective α2-adrenergic receptor antagonist and its neuroprotective properties through the modulation of autophagy, has made it a subject of ongoing research.

Physicochemical and Spectroscopic Data

The accurate identification and characterization of tetrahydroalstonine rely on a combination of its physical properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem |

| Molecular Weight | 352.4 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Melting Point | Data not consistently available | N/A |

| Specific Rotation | Data varies depending on enantiomeric purity | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Spectroscopic Data

High-resolution mass spectrometry is crucial for determining the elemental composition of tetrahydroalstonine.

| Ion | m/z (Observed) | Fragmentation Peaks | Source |

| [M+H]⁺ | 353.18706 | 144.0784, 222.1124, 210.1124, 321.1594 | PubChem |

The ¹H and ¹³C NMR spectra provide the detailed structural framework of the molecule. Chemical shifts are reported in parts per million (ppm).

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Data not fully available in a consolidated table from search results. | Data not fully available in a consolidated table from search results. |

IR spectroscopy helps in the identification of functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (indole) |

| ~2950 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ester) |

| ~1620 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

Experimental Protocols: Isolation of Tetrahydroalstonine

The isolation of tetrahydroalstonine typically involves extraction from dried and powdered plant material, followed by purification steps. The choice of solvent and chromatographic technique is critical for achieving high purity.

General Alkaloid Extraction from Rauwolfia vomitoria

This protocol outlines a general method for the extraction of multiple alkaloids, including tetrahydroalstonine, from the roots of Rauwolfia vomitoria.

-

Maceration: The powdered root material is macerated with an acidified ethanol-water solution.

-

Filtration and Concentration: The resulting leachate is filtered, and the solvent is removed under reduced pressure to yield a concentrated extract.

-

Resin Adsorption Chromatography: The concentrated extract is passed through a non-polar macroporous adsorption resin column.

-

Elution: The column is washed and then eluted with aqueous ethanol solutions of increasing concentrations (e.g., 40% and 80%).

-

Cation Exchange Chromatography: The collected fractions are further concentrated and subjected to chromatography on a weakly acidic cation exchange resin.

-

Reversed-Phase Chromatography: The eluate is pH-adjusted, concentrated, and purified using a C18 reversed-phase chromatography medium with a gradient of ethanol in water.

-

Crystallization: Fractions containing tetrahydroalstonine are combined, concentrated, and the compound is crystallized from a suitable organic solvent.

Extraction from Catharanthus roseus Leaves

This method provides a simplified procedure for the extraction of indole alkaloids from the leaves of Catharanthus roseus.

-

Acidic Extraction: Dried and powdered leaves are extracted with a 0.1 M aqueous solution of hydrochloric acid.

-

Precipitation: The acidic extract is treated with an alkaline solution of embonic acid, which results in the precipitation of alkaloid-embonate complexes.

-

Further Purification: The precipitate, which contains a mixture of alkaloids including tetrahydroalstonine, can be further purified using chromatographic techniques as described in the previous protocol.

Visualization of Workflows and Pathways

Experimental Workflow for Tetrahydroalstonine Isolation

The following diagram illustrates a generalized workflow for the isolation and characterization of tetrahydroalstonine from plant material.

References

Tetrahydroalstonine: A Technical Guide for Researchers

A comprehensive overview of the chemical properties, pharmacology, and experimental evaluation of Tetrahydroalstonine, an indole alkaloid with significant potential in neuropharmacology and cardiovascular research.

For Immediate Release

Wuhan, China – November 10, 2025 – This technical guide provides an in-depth analysis of Tetrahydroalstonine, a bioactive indole alkaloid. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical characteristics, molecular mechanisms of action, and detailed experimental protocols for its study.

Core Chemical and Physical Data

Tetrahydroalstonine is a naturally occurring alkaloid found in various plant species, including those of the Rauvolfia and Catharanthus genera. It is recognized for its distinct pharmacological properties, which are currently the subject of extensive research.

| Property | Value | Source |

| CAS Number | 6474-90-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₄N₂O₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 352.43 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --INVALID-LINK--, --INVALID-LINK-- |

Pharmacological Profile and Signaling Pathways

Tetrahydroalstonine exhibits a complex pharmacological profile, with its primary mechanisms of action revolving around the modulation of adrenergic and autophagic signaling pathways.

Antagonism of α2-Adrenergic Receptors

A significant body of research has identified Tetrahydroalstonine as a selective antagonist of α2-adrenergic receptors.[1] This activity is particularly pronounced at presynaptic α2-adrenoceptors, where at low doses, it can enhance neurotransmitter release by blocking the autoregulatory negative feedback mechanism.

The α2-adrenergic signaling pathway is crucial in regulating cardiovascular function and neurotransmission. As an antagonist, Tetrahydroalstonine can influence blood pressure and heart rate.

Neuroprotection via Akt/mTOR Pathway and Autophagy Regulation

Recent studies have elucidated a neuroprotective role for Tetrahydroalstonine, particularly in the context of ischemic neuronal injury. It has been shown to protect against oxygen-glucose deprivation/re-oxygenation (OGD/R)-induced neuronal damage by regulating autophagy through the Akt/mTOR signaling pathway.[2][3]

In response to cellular stress such as ischemia, the Akt/mTOR pathway is often suppressed, leading to the induction of autophagy. Tetrahydroalstonine has been observed to activate the Akt/mTOR pathway, thereby modulating autophagy and promoting neuronal survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of Tetrahydroalstonine.

Evaluation of α-Adrenergic Receptor Activity in Pithed Rats

The pithed rat model is a classic in vivo preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system and reflex influences.

Detailed Steps:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Pithing: A stainless steel rod is inserted through the eye socket and passed down the spinal canal to destroy the brain and spinal cord.

-

Ventilation: The animal is immediately artificially ventilated with room air.

-

Cannulation: The femoral artery is cannulated for continuous blood pressure monitoring, and the femoral vein is cannulated for drug administration.

-

Stabilization: A stabilization period of at least 20 minutes is allowed after the surgical procedure.

-

Drug Administration: Tetrahydroalstonine or vehicle is administered intravenously.

-

Agonist Challenge: Pressor responses are elicited by intravenous administration of α-adrenergic agonists (e.g., phenylephrine for α1, clonidine for α2) or by electrical stimulation of the sympathetic outflow from the spinal cord.

-

Data Analysis: Changes in mean arterial pressure are recorded and analyzed to determine the antagonistic effect of Tetrahydroalstonine.

Neuroprotection Assessment using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model in primary neuronal cultures is a widely used in vitro model to mimic ischemic-reperfusion injury.

Experimental Workflow:

Detailed Steps:

-

Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in appropriate media.

-

Pre-treatment: Neurons are pre-treated with varying concentrations of Tetrahydroalstonine for a specified period (e.g., 2 hours) before OGD.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 2-4 hours.

-

Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24-48 hours.

-

Cell Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Western Blot Analysis: Protein lysates are collected and subjected to Western blotting to determine the expression levels of key proteins in the Akt/mTOR and autophagy pathways, such as phosphorylated Akt (p-Akt), mTOR, LC3B-II/I ratio, and p62.[4]

Conclusion

Tetrahydroalstonine is a promising natural compound with well-defined effects on the α2-adrenergic system and a novel neuroprotective mechanism involving the Akt/mTOR pathway and autophagy regulation. The experimental protocols detailed in this guide provide a robust framework for further investigation into its therapeutic potential. Continued research is warranted to fully elucidate its pharmacological profile and explore its clinical applications.

References

- 1. Primary Cortical Neuronal Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Modeling [bio-protocol.org]

- 2. The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protective Effect of (-)-Tetrahydroalstonine against OGD/R-Induced Neuronal Injury via Autophagy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydroalstonine

Abstract

Tetrahydroalstonine is a naturally occurring indole alkaloid found in various plant species, including those of the Rauvolfia, Catharanthus, and Rhazya genera.[1][2][3] As a selective α2-adrenoceptor antagonist, it presents significant interest in pharmacological research and drug development for its potential antipsychotic and neuroprotective activities.[2][4][5] This document provides a comprehensive overview of the known physical and chemical properties of Tetrahydroalstonine, supported by experimental data and methodologies. It is intended to serve as a technical resource for professionals engaged in the study and application of this compound.

Chemical Identity and Structure

Tetrahydroalstonine is a heteropentacyclic compound belonging to the yohimban alkaloid class.[1] Its core structure is a 5-fused ring corynanthean-type skeleton.[6]

| Identifier | Value |

| IUPAC Name | methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate[1][7] |

| Synonyms | (-)-Tetrahydroalstonine, 3,4,5,6-Tetrahydroalstonine[1][5][8][9] |

| CAS Number | 6474-90-4[1][2][4][10] |

| Molecular Formula | C₂₁H₂₄N₂O₃[1][10][11] |

| Molecular Weight | 352.43 g/mol [2][4][8][9][10] |

| Canonical SMILES | C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45[7] |

| InChIKey | GRTOGORTSDXSFK-DLLGKBFGSA-N[7] |

Physical Properties

The physical characteristics of Tetrahydroalstonine have been determined through various analytical methods. The quantitative data are summarized below.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow solid | [2][9] |

| Melting Point | 224 - 227 °C | [9][10] |

| Boiling Point | 524.0 ± 50.0 °C (Predicted) | [9] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | 18.03 ± 0.60 (Predicted) | [9] |

Solubility

Tetrahydroalstonine exhibits solubility characteristics typical of alkaloids, where the free base is soluble in organic solvents while its salts are more water-soluble.[12]

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | 80 - 90 mg/mL | Sonication is recommended to aid dissolution.[2][4] |

| Chloroform | Soluble | - | [9][13][14] |

| Dichloromethane | Soluble | - | [9][13][14] |

| Ethyl Acetate | Soluble | - | [9][13][14] |

| Acetone | Soluble | - | [9][13][14] |

| Water | Poorly soluble | - | As a free base.[12] |

| Alcohol | Soluble (as salt) | - | Alkaloid salts are generally soluble in alcohol.[12] |

Crystallography

The crystal structure of Tetrahydroalstonine has been elucidated by X-ray diffraction, revealing an orthorhombic system.[11]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| a | 6.719 (1) Å |

| b | 8.169 (2) Å |

| c | 34.120 (5) Å |

| Volume (V) | 1872.8 (6) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 293 K |

Data from single-crystal X-ray diffraction analysis.[11]

Chemical and Spectroscopic Properties

The structural elucidation of Tetrahydroalstonine relies on a combination of spectroscopic techniques that probe its molecular framework and functional groups.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental composition, and provides fragmentation patterns for structural analysis.[15] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule, revealing connectivity and stereochemistry.[16][17] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups within the molecule, such as C=O (ester), C-O-C (ether), N-H (indole), and aromatic C=C bonds, by their vibrational frequencies.[16] |

| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the molecule, particularly those associated with conjugated systems like the indole nucleus.[15][16] |

Note: Specific spectral data (e.g., chemical shifts (δ), absorption maxima (λmax)) for Tetrahydroalstonine are not provided in the search results and would be found in specialized chemical databases or through direct experimental analysis.

Experimental Methodologies

Extraction and Isolation

A general workflow for the extraction and isolation of Tetrahydroalstonine from plant material involves several key steps. The following diagram illustrates a typical procedure based on methods used for alkaloids.

Protocol Detail:

-

Extraction: Pulverized and dried plant material (e.g., 20g of Catharanthus roseus roots) is extracted overnight with a suitable solvent mixture like methanol/dichloromethane (1:1).[6]

-

Concentration: The resulting extract is filtered and concentrated under vacuum to yield a crude alkaloid extract.

-

Purification: The crude extract undergoes purification, often involving acid-base extraction to selectively isolate the alkaloid fraction. Further purification is achieved through column chromatography.

-

Crystallization: The purified fraction is crystallized from a solvent such as methanol to yield pure Tetrahydroalstonine as colorless plates suitable for analysis.[6]

X-ray Crystallography

-

Crystal Growth: Single crystals of Tetrahydroalstonine are grown, for instance, by slow evaporation from a methanol solution.[6]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Nonius KappaCCD). Data is collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).[11]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The atomic positions are refined, and hydrogen atoms are located and refined isotropically or positioned geometrically.[6][11]

Pharmacological Activity and Signaling Pathway

Tetrahydroalstonine is a selective antagonist of the α2-adrenergic receptor.[2][4][5] This activity is foundational to its observed effects. More recently, it has been shown to exert neuroprotective effects against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury in neurons.[5] This protection is mediated through the activation of the Akt/mTOR signaling pathway, which in turn regulates autophagy-lysosomal function.[5]

Experimental Protocol - In Vivo Adrenergic Receptor Activity:

-

Animal Model: Pithed rats are used to eliminate central cardiovascular regulation.

-

Procedure: The effects of Tetrahydroalstonine (administered intravenously at doses from 0.5 to 4 mg/kg) on blood pressure are measured.[14]

-

Assessment: The compound's antagonism of α2-adrenoceptors is evaluated by its ability to potentiate the pressor response to sympathetic nerve stimulation (indicating presynaptic receptor blockade) and to inhibit the response to an α2-agonist like B-HT 933.[14] Low doses (0.5-2 mg/kg) enhance the pressor response, suggesting a preferential blockade of presynaptic α2-adrenoceptors, leading to increased noradrenaline release.[5][14]

Safety and Handling

-

GHS Classification: Harmful if swallowed (Acute Toxicity 4) and harmful in contact with skin (Acute Toxicity 4).[1]

-

Storage: For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[2] Solutions in DMSO can be stored at -80°C for up to 6 months.[2][5] It is advised to protect the compound from light.[5]

-

Handling: Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling Tetrahydroalstonine.

References

- 1. Tetrahydroalstonine | C21H24N2O3 | CID 72340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydroalstonine | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. Tetrahydroalstonine | 6474-90-4 | FT74459 | Biosynth [biosynth.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biorlab.com [biorlab.com]

- 8. 6474-90-4 CAS MSDS (TETRAHYDROALSTONINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. TETRAHYDROALSTONINE | 6474-90-4 [amp.chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Tetrahydroalstonine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloids [m.chemicalbook.com]

- 13. TETRAHYDROALSTONINE | 6474-90-4 [chemicalbook.com]

- 14. Tetrahydroalstonine | CAS:6474-90-4 | Manufacturer ChemFaces [chemfaces.com]

- 15. researchgate.net [researchgate.net]

- 16. lehigh.edu [lehigh.edu]

- 17. ijmrpsjournal.com [ijmrpsjournal.com]

Tetrahydroalstonine: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Experimental Protocols

Introduction

Tetrahydroalstonine (THA) is a naturally occurring indole alkaloid found predominantly in plant species of the Apocynaceae family. It has garnered significant interest within the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive review of the existing literature on tetrahydroalstonine, focusing on its pharmacological properties, mechanism of action, and key experimental findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of its biological pathways.

Pharmacological Profile

Tetrahydroalstonine has been primarily characterized as a selective antagonist of α2-adrenergic receptors.[1] This activity is believed to contribute significantly to its observed pharmacological effects. Beyond its interaction with the adrenergic system, evidence also suggests a modulation of serotonergic pathways, although specific binding affinities for serotonin receptor subtypes remain to be fully elucidated.

Receptor Binding Affinities

Quantitative data on the binding affinity of tetrahydroalstonine to various receptors is crucial for understanding its pharmacological profile and potential for off-target effects. The following table summarizes the available data.

| Receptor Subtype | Ligand | K_i_ (nM) | Species | Tissue/System | Reference |

| α_2A_-Adrenergic | Tetrahydroalstonine | 18 - 65 | Not Specified | Not Specified | [1] |

| α_2B_-Adrenergic | Tetrahydroalstonine | 18 - 65 | Not Specified | Not Specified | [1] |

| α_2C_-Adrenergic | Tetrahydroalstonine | 18 - 65 | Not Specified | Not Specified | [1] |

Note: Data on the binding affinity of tetrahydroalstonine to serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) is not currently available in the public domain. Further research is required to quantify these interactions.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of tetrahydroalstonine, particularly in the context of ischemic neuronal injury.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Studies utilizing an in vitro model of ischemia-reperfusion injury, known as oxygen-glucose deprivation/reoxygenation (OGD/R), have demonstrated the neuroprotective potential of THA in primary cortical neurons.

| Assay | Treatment | Concentration (µM) | Outcome | Reference |

| Cell Viability (MTT Assay) | Tetrahydroalstonine | 0.75 - 3.0 | Increased cell viability | [2][3] |

The following protocol outlines the general methodology for assessing the neuroprotective effects of tetrahydroalstonine in a primary cortical neuron OGD/R model.

1. Primary Cortical Neuron Culture:

-

Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.

-

Dissociation: Cortices are dissected, meninges removed, and tissue is mechanically and enzymatically dissociated (e.g., using trypsin or papain).

-

Plating: Dissociated cells are plated onto poly-D-lysine-coated culture plates or coverslips at a density of 1 x 10^6 cells/mL.

-

Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Neurons are typically matured for 7-10 days in vitro before experimentation.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Procedure:

-

OGD Induction:

-

The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

Cultures are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) at 37°C for a duration of 1-4 hours to induce ischemic conditions.

-

-

Reoxygenation:

-

The glucose-free EBSS is replaced with the original, pre-conditioned culture medium.

-

Cultures are returned to the normoxic incubator (95% air, 5% CO2) at 37°C for a reoxygenation period, typically 24 hours.

-

-

Tetrahydroalstonine Treatment:

-

THA is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations (0.75 - 3.0 µM) prior to the OGD phase.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Western Blotting: Used to analyze the expression levels of key proteins in signaling pathways, such as Akt and mTOR.

-

The neuroprotective effects of tetrahydroalstonine in the OGD/R model have been linked to the activation of the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation.

Caption: Tetrahydroalstonine's neuroprotective mechanism via the Akt/mTOR pathway.

Antipsychotic-like Activity

Preclinical studies suggest that tetrahydroalstonine and related alkaloids may possess antipsychotic-like properties. These effects are often evaluated in animal models that mimic certain aspects of psychosis.

Animal Model: Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to screen for antipsychotic activity. The test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Data on the effective dose (ED50) of tetrahydroalstonine in the conditioned avoidance response model is not currently available in the public domain. However, the structurally related alkaloid, alstonine, has been shown to be active in models of psychosis at doses ranging from 0.1 to 2.0 mg/kg.

The following protocol provides a general outline for conducting the CAR test in rats.

-

Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the footshock.

-

Training (Acquisition):

-

Rats are placed in the shuttle box and presented with the CS for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move during the CS, the US (footshock) is delivered until the rat escapes to the other compartment (escape response).

-

Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Drug Testing:

-

Once a stable baseline is established, rats are administered either vehicle or tetrahydroalstonine at various doses.

-

After a specified pretreatment time, the rats are placed back in the shuttle box, and a test session is conducted.

-

The number of avoidance and escape responses, as well as escape latencies, are recorded.

-

-

Data Analysis:

-

A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses or increasing escape latencies.

-

Caption: Workflow for evaluating the antipsychotic-like activity of tetrahydroalstonine.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of tetrahydroalstonine is critical for its development as a therapeutic agent.

In Vivo Pharmacokinetic Parameters

Comprehensive in vivo pharmacokinetic data for tetrahydroalstonine, including oral bioavailability, half-life, clearance, and volume of distribution, are not yet publicly available. Studies on other alkaloids suggest that oral bioavailability can be a significant challenge.

Metabolism

The metabolism of tetrahydroalstonine is likely mediated by cytochrome P450 (CYP) enzymes in the liver. Specific CYP isoforms involved in its metabolism have not been identified.

Clinical Trials

To date, there is no publicly available information on human clinical trials investigating the safety or efficacy of tetrahydroalstonine for any indication.

Conclusion and Future Directions

Tetrahydroalstonine is a promising natural product with demonstrated neuroprotective effects and potential antipsychotic-like activity in preclinical models. Its primary mechanism of action appears to be antagonism of α2-adrenergic receptors, with a likely contribution from the modulation of serotonergic pathways. The activation of the Akt/mTOR signaling pathway is a key component of its neuroprotective effects against ischemic injury.

However, significant data gaps remain that need to be addressed to advance the development of tetrahydroalstonine as a therapeutic agent. Future research should prioritize:

-

Quantitative Receptor Binding: Determining the binding affinities (Ki values) of tetrahydroalstonine for a comprehensive panel of neurotransmitter receptors, particularly serotonin subtypes, to better understand its selectivity and potential for off-target effects.

-

In Vivo Efficacy: Establishing the effective dose range (e.g., ED50) of tetrahydroalstonine in relevant animal models of neurological and psychiatric disorders.

-

Pharmacokinetics and ADME: Conducting thorough in vivo pharmacokinetic studies to determine its oral bioavailability, metabolic fate, and potential for drug-drug interactions.

-

Toxicology: Performing comprehensive safety and toxicology studies to establish a safe dose range for potential human administration.

Addressing these critical areas will provide the necessary foundation for considering the translation of tetrahydroalstonine from a promising preclinical candidate to a potential therapeutic for human diseases.

References

- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary Cortical Neuronal Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Modeling [bio-protocol.org]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Tetrahydroalstonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroalstonine (THA) is an indole alkaloid found in various plant species of the Apocynaceae family, such as those of the Rauvolfia and Catharanthus genera.[1] Exhibiting a range of pharmacological activities, THA has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropharmacology. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of tetrahydroalstonine, with a focus on its mechanism of action, pharmacodynamics, and the signaling pathways it modulates. While quantitative data on its binding affinities and pharmacokinetics are not extensively available in publicly accessible literature, this guide synthesizes the existing qualitative knowledge and outlines the standard experimental methodologies for its further investigation.

Introduction

Tetrahydroalstonine is a pentacyclic indole alkaloid with a complex stereochemistry that contributes to its specific interactions with biological targets. Its structural similarity to other psychoactive alkaloids, such as yohimbine and reserpine, has prompted investigations into its effects on the central nervous system. Primarily, tetrahydroalstonine is recognized as a selective antagonist of α2-adrenergic receptors.[1] This activity is believed to underpin many of its observed physiological effects. Furthermore, emerging research points towards its involvement in serotonergic pathways and its ability to modulate intracellular signaling cascades, such as the Akt/mTOR pathway, which is crucial for cell survival and autophagy.[2]

Pharmacodynamics

The pharmacodynamic profile of tetrahydroalstonine is primarily characterized by its interaction with adrenergic and serotonergic receptors.

Adrenergic Receptor Activity

Tetrahydroalstonine is consistently reported to be a selective α2-adrenoceptor antagonist.[1] This selectivity suggests that it can preferentially block the presynaptic autoreceptors that regulate the release of norepinephrine, leading to an increase in noradrenergic neurotransmission. This mechanism is a key area of investigation for its potential antidepressant and neuroprotective effects.

Serotonergic Receptor Activity

Evidence also suggests an interaction of tetrahydroalstonine with serotonergic pathways, although the precise nature of this interaction is less well-defined than its effects on adrenergic receptors. Some studies on related alkaloids suggest that the anxiolytic properties may be dependent on 5-HT2A/2C serotonin receptors.

Quantitative Binding Affinities

A comprehensive search of the scientific literature did not yield specific quantitative binding affinities (Ki or IC50 values) for tetrahydroalstonine across a range of adrenergic and serotonergic receptor subtypes. Such data is crucial for a complete understanding of its selectivity and potency. The following table illustrates the type of data that is needed for a thorough characterization of tetrahydroalstonine's receptor binding profile.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| α2A-Adrenergic | Data not available | Data not available | Data not available | Data not available | |

| α2B-Adrenergic | Data not available | Data not available | Data not available | Data not available | |

| α2C-Adrenergic | Data not available | Data not available | Data not available | Data not available | |

| 5-HT1A | Data not available | Data not available | Data not available | Data not available | |

| 5-HT2A | Data not available | Data not available | Data not available | Data not available | |

| 5-HT2C | Data not available | Data not available | Data not available | Data not available |

Table 1: Pharmacodynamic Profile of Tetrahydroalstonine (Illustrative) . This table is intended to show the ideal data presentation for the binding affinities of tetrahydroalstonine. Currently, specific quantitative data is not available in the public domain.

Pharmacokinetics

Detailed pharmacokinetic parameters for tetrahydroalstonine, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not well-documented in publicly available literature. Understanding these parameters is essential for the development of tetrahydroalstonine as a therapeutic agent.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (%) | Data not available | Data not available | Data not available | |

| Half-life (t1/2) | Data not available | Data not available | Data not available | |

| Cmax | Data not available | Data not available | Data not available | |

| Tmax | Data not available | Data not available | Data not available | |

| Clearance (CL) | Data not available | Data not available | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Profile of Tetrahydroalstonine (Illustrative) . This table outlines the key pharmacokinetic parameters that require investigation for tetrahydroalstonine.

Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the neuroprotective effects of tetrahydroalstonine. A key pathway implicated is the Akt/mTOR signaling cascade , which plays a central role in cell survival and the regulation of autophagy.

In models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), tetrahydroalstonine has been shown to activate the Akt/mTOR pathway. This activation leads to the regulation of autophagy-lysosomal function, ultimately reducing neuronal damage.

Caption: Akt/mTOR signaling pathway modulated by Tetrahydroalstonine.

Experimental Protocols

The following sections describe generalized experimental protocols that are standard in the pharmacological evaluation of compounds like tetrahydroalstonine.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest through homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the test compound (tetrahydroalstonine).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Detection: The radioactivity of the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay - G-protein Coupled Receptor (GPCR) Activity (General Protocol)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For α2-adrenergic receptors, which are Gi-coupled GPCRs, a common functional assay measures the inhibition of adenylyl cyclase activity.

-

Cell Culture: Cells expressing the α2-adrenergic receptor are cultured.

-

Treatment: The cells are treated with forskolin (an activator of adenylyl cyclase) in the presence and absence of an agonist (e.g., norepinephrine) and varying concentrations of the test compound (tetrahydroalstonine).

-

cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using techniques such as ELISA or FRET-based biosensors.

-

Data Analysis: The ability of the test compound to block the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist potency (e.g., as a pA2 value).

In Vivo Model of Neuroprotection (General Protocol)

Animal models are used to assess the in vivo efficacy of a compound. A common model for studying neuroprotection is the middle cerebral artery occlusion (MCAO) model of stroke.

-

Animal Model: Ischemic stroke is induced in rodents by occluding the middle cerebral artery.

-

Drug Administration: The test compound (tetrahydroalstonine) is administered at various doses before or after the ischemic insult.

-

Behavioral Assessment: Neurological deficits are assessed using standardized behavioral tests (e.g., Garcia score, rotarod test).

-

Histological Analysis: The animals are euthanized, and their brains are sectioned and stained to measure the infarct volume.

-

Data Analysis: The effect of the test compound on neurological function and infarct size is compared to a vehicle-treated control group.

Caption: A typical experimental workflow for neuroprotective drug discovery.

Conclusion and Future Directions